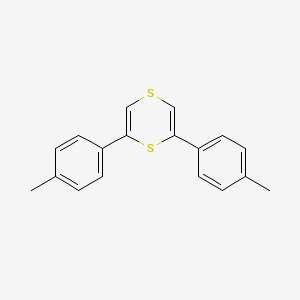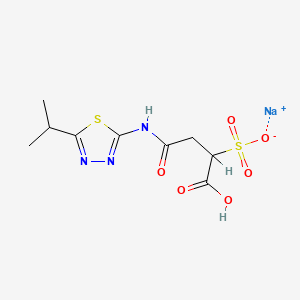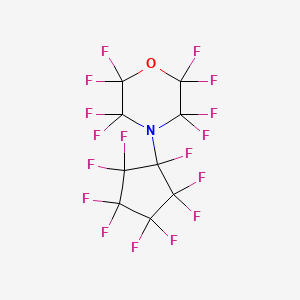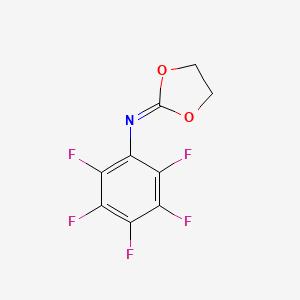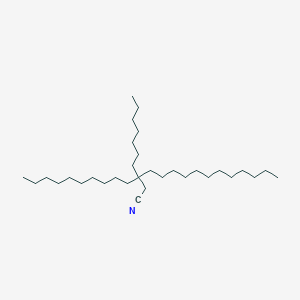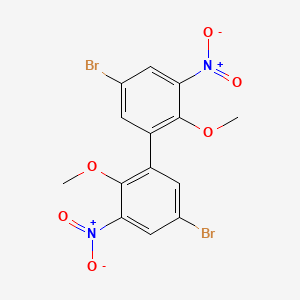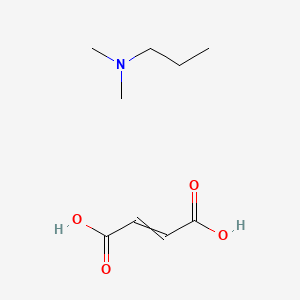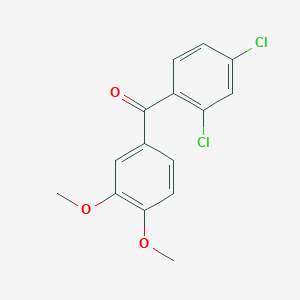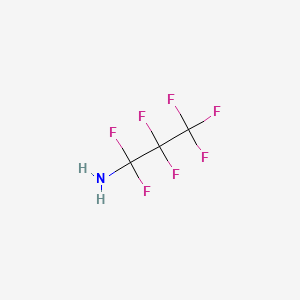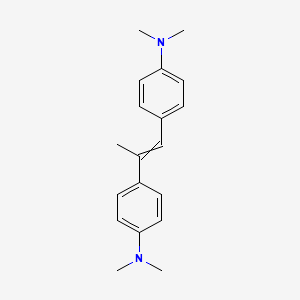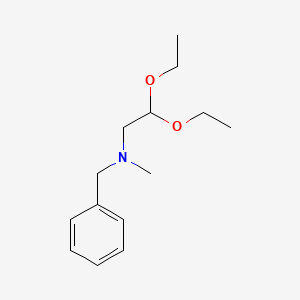![molecular formula C10H6N4 B14342687 Spiro[2.3]hexane-1,1,2,2-tetracarbonitrile CAS No. 94584-69-7](/img/structure/B14342687.png)
Spiro[2.3]hexane-1,1,2,2-tetracarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[2.3]hexane-1,1,2,2-tetracarbonitrile is an organic compound with the molecular formula C10H6N4. It consists of a spirocyclic hexane ring system with four nitrile groups attached to it.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2.3]hexane-1,1,2,2-tetracarbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the treatment of 1,1-dicyano- and 1,1-dialkoxycarbonylspiro[2.3]hexane-1-carbonitriles with lithium diisopropylamide or potassium tert-butylate in tetrahydrofuran (THF). This reaction leads to the formation of the desired spirocyclic compound through a prototropic isomerization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[2.3]hexane-1,1,2,2-tetracarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The nitrile groups can participate in nucleophilic substitution reactions.
Isomerization Reactions: The compound can undergo prototropic isomerization under specific conditions.
Common Reagents and Conditions
Lithium Diisopropylamide (LDA): Used in the isomerization reactions.
Potassium tert-Butylate: Another reagent used in isomerization reactions.
Tetrahydrofuran (THF): Common solvent used in these reactions.
Major Products Formed
The major products formed from these reactions include various spirocyclic derivatives and isomers, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Spiro[2.3]hexane-1,1,2,2-tetracarbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Spiro[2.3]hexane-1,1,2,2-tetracarbonitrile involves its interaction with specific molecular targets and pathways. The nitrile groups can participate in various chemical interactions, leading to the formation of new compounds or the modification of existing ones. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[2.3]hexane-1,1,2,2-tetracarbonitrile: The parent compound.
1,1-Dicyano- and 1,1-dialkoxycarbonylspiro[2.3]hexane-1-carbonitriles: Precursors used in the synthesis of the parent compound.
Uniqueness
This compound is unique due to its spirocyclic structure and the presence of four nitrile groups. This combination of features makes it a valuable compound for various research applications, as it can undergo a wide range of chemical reactions and interactions .
Propiedades
Número CAS |
94584-69-7 |
|---|---|
Fórmula molecular |
C10H6N4 |
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
spiro[2.3]hexane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C10H6N4/c11-4-9(5-12)8(2-1-3-8)10(9,6-13)7-14/h1-3H2 |
Clave InChI |
JPAVHVSLQZXLDG-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)C(C2(C#N)C#N)(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



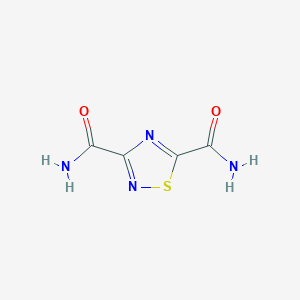
![N-[3-(1,2,4-triazol-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B14342632.png)
